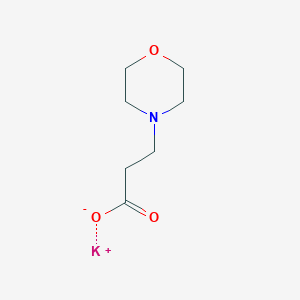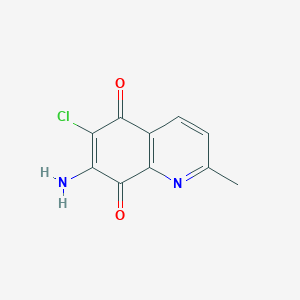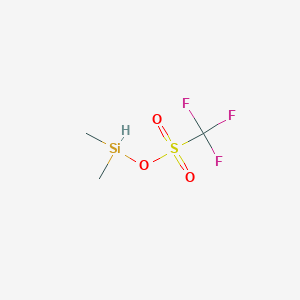
Dimethylsilyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dimethylsilyl trifluoromethanesulfonate is an organosilicon compound with the chemical formula (CH3)2SiOSO2CF3. It is a colorless, moisture-sensitive liquid that is primarily used in organic synthesis. The compound is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylsilyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with dimethylchlorosilane. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction is as follows:
CF3SO3H+(CH3)2SiCl→(CH3)2SiOSO2CF3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group.
Hydrolysis: It is sensitive to moisture and can hydrolyze to form dimethylsilanol and trifluoromethanesulfonic acid.
Silylation Reactions: It is commonly used to introduce silyl groups into organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or acetonitrile are often used.
Major Products
Silyl Ethers: Formed when reacting with alcohols.
Silyl Amines: Formed when reacting with amines.
Silyl Thioethers: Formed when reacting with thiols.
科学的研究の応用
Dimethylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the silylation of alcohols, amines, and other nucleophiles.
Polymer Chemistry: It is used as an initiator for the polymerization of oxazolines, leading to the formation of poly(2-oxazoline)s, which have applications in biomedical fields.
Glycosylation Reactions: It is employed in the synthesis of glycosides, which are important in the study of carbohydrates and their functions.
作用機序
Dimethylsilyl trifluoromethanesulfonate acts as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles. The mechanism typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile to form the final product. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.
類似化合物との比較
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.
Triethylsilyl trifluoromethanesulfonate: Contains a triethylsilyl group and is used for similar purposes but offers different steric properties.
Uniqueness
Dimethylsilyl trifluoromethanesulfonate is unique due to its balance of reactivity and steric properties. The dimethylsilyl group provides less steric hindrance compared to bulkier silyl groups, making it suitable for reactions where accessibility to the reactive site is crucial.
特性
分子式 |
C3H7F3O3SSi |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
dimethylsilyl trifluoromethanesulfonate |
InChI |
InChI=1S/C3H7F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h11H,1-2H3 |
InChIキー |
DPFCZRAGEMLFTN-UHFFFAOYSA-N |
正規SMILES |
C[SiH](C)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
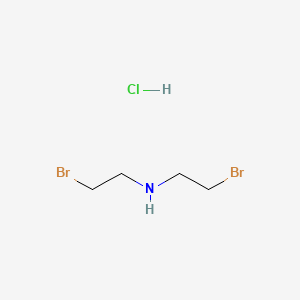
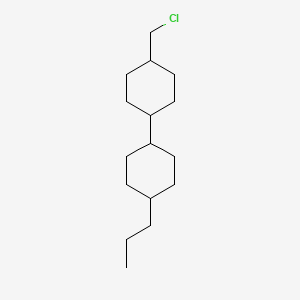
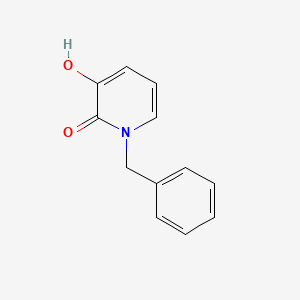
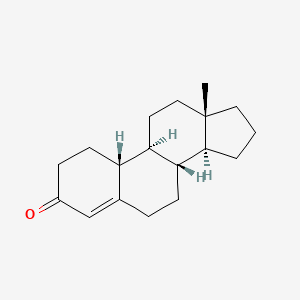
![1,3,7-Trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B8336802.png)
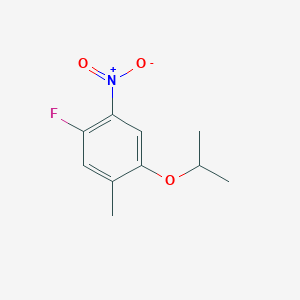
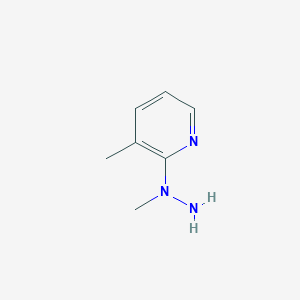
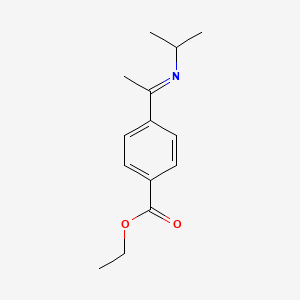
![5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2,4-thiazolidinedione](/img/structure/B8336830.png)
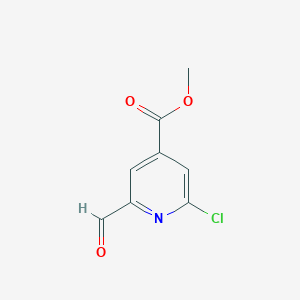
![cis-4-amino-N-{[2-(trifluoromethyl)phenyl]methyl}cyclohexanecarboxamide](/img/structure/B8336858.png)
